

In Vivo Stability of Phosphoramidate Prodrugs: A Comparative Analysis

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Compound of Interest

Compound Name: *Phosphoramidic acid*

Cat. No.: *B1211879*

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A comprehensive guide for researchers and drug development professionals on the comparative in vivo stability of different phosphoramidate prodrugs, supported by experimental data and detailed methodologies.

The strategic design of prodrugs is a cornerstone of modern drug development, aiming to enhance the pharmacokinetic properties and therapeutic efficacy of parent drug molecules. Among these, phosphoramidate prodrugs, often referred to as ProTides, have emerged as a highly successful strategy, particularly for delivering nucleoside monophosphate analogs into cells. This guide provides a comparative analysis of the in vivo stability of various phosphoramidate prodrugs, presenting key pharmacokinetic data, detailed experimental protocols, and visual representations of their metabolic activation and experimental evaluation.

Comparative In Vivo Stability Data

The in vivo stability of phosphoramidate prodrugs is a critical determinant of their efficacy and safety. It dictates the amount of intact prodrug that reaches the target tissue and the subsequent release of the active metabolite. The following tables summarize key pharmacokinetic parameters for a selection of phosphoramidate prodrugs from published studies.

Prodrug (Parent Drug)	Animal Model	Dose & Route	Plasma Half-life (t _{1/2})	Clearance (CL)	Volume of Distribution (V _{ss})	Key Findings & Citation
Abacavir methylalaninyl-phosphoramidate	Not Specified	Intravenous	7 min	Rapid	Not Specified	Rapidly cleared from plasma.[1]
GS-9131 (Tenofovir Alafenamide)	Not Specified	Oral	Not Specified	Slow liver metabolism and clearance	Not Specified	Selected as a clinical candidate due to favorable pharmacokinetics.[2]
d4T arylphosphamidates	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Exhibited relatively low permeability in Caco-2 and MDCK monolayers, potentially due to first-pass metabolism and being P-gp substrates. [1]
Compound I (Unnamed)	Rat	1 and 8 mg/kg (i.v.)	Rapid conversion to II	Not Specified	Not Specified	Converted to

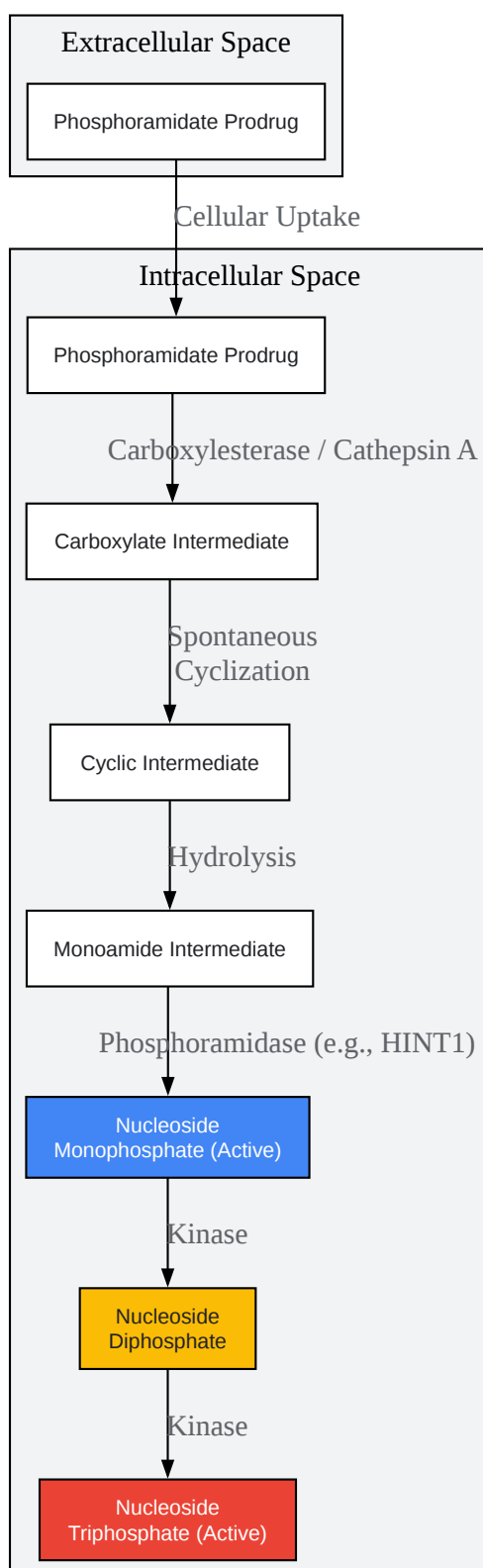
						compound II rapidly.[3]
Compound I (Unnamed)	Dog	0.5 mg/kg (i.v.)	Rapid conversion to II	Not Specified	Not Specified	Converted to compound II rapidly.[3]
HIV phosphoramidate prodrug 14	Cynomolgus monkey	Intravenous	6.6 min	Rapid	Not Specified	Showed rapid clearance, suggesting breakdown in the liver and other tissues.[4]
Amino acid phosphoramidate monoesters of AZT	Sprague-Dawley rats	Intravenous bolus	10- to 20-fold longer than AZT	Significantly greater than AZT	3- to 15-fold larger than AZT	Demonstrated improved pharmacokinetic properties over the parent drug, AZT. [5]
Cyclic phosphoramidate prodrug 12 (of 2'-deoxy-2'-fluoro-2'-C-methylguanosine)	Dog	Not Specified	2-fold longer half-life in human liver S9 fraction compared to linear prodrug 5	Not Specified	Not Specified	Showed higher stability in liver S9 fractions compared to its linear counterpart .[6]
Phosphoramidate	Not Specified	Not Specified	> 24 hours in plasma	Not Specified	Not Specified	Exhibited substantial

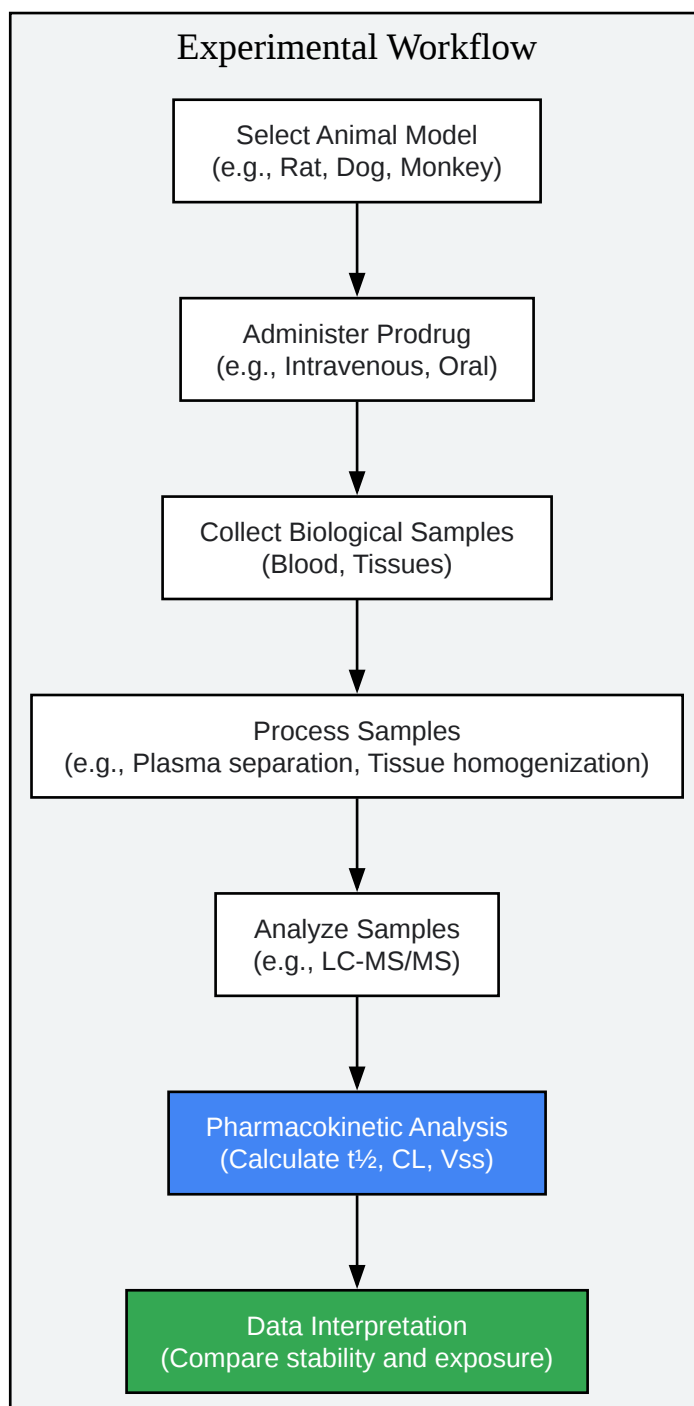
prodrugs of
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Metabolic Activation Pathway of Phosphoramidate Prodrugs

The intracellular conversion of phosphoramidate prodrugs to their active nucleoside monophosphate form is a multi-step enzymatic process. This pathway is crucial for the therapeutic activity of these compounds.





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